3-Methyl-1,3-butanediol CAS number 2568-33-4
3-Methyl-1,3-butanediol CAS number 2568-33-4
An In-depth Technical Guide to 3-Methyl-1,3-butanediol (CAS: 2568-33-4)
Executive Summary
This guide provides a comprehensive technical overview of 3-Methyl-1,3-butanediol (CAS: 2568-33-4), a versatile diol with significant applications across multiple industries. For researchers, scientists, and drug development professionals, this document details its fundamental physicochemical properties, synthesis, and diverse functionalities. It serves as a humectant, solvent, and sensory enhancer in cosmetics and personal care, a key intermediate in chemical synthesis, and a potential tool in pharmaceutical formulations. This whitepaper elucidates the scientific principles behind its utility, provides practical protocols for its analysis, and summarizes critical safety and handling information to ensure its effective and safe application in a laboratory and industrial setting.
Introduction: A Profile of a Multifunctional Diol
3-Methyl-1,3-butanediol, also known by synonyms such as Isopentyldiol, 1,1-Dimethyl-1,3-propanediol, and Isoprene glycol, is a di-hydroxy alcohol that has carved a niche in various scientific and industrial sectors.[1][2] Its unique molecular structure, featuring both a primary and a tertiary hydroxyl group, imparts a set of desirable properties including high water solubility, low volatility, and excellent solvency.[3][4] While its most prominent applications are currently in the cosmetics and personal care industry, its role as a chemical building block and formulation excipient makes it a compound of interest for pharmaceutical and materials science research.[5][6] This guide aims to synthesize the available technical data and provide field-proven insights into the application of this versatile molecule.
Physicochemical Properties
The functionality of 3-Methyl-1,3-butanediol in any application is rooted in its distinct chemical and physical characteristics. As a diol, its two hydroxyl groups are responsible for its hygroscopic nature and its ability to act as a solvent for a wide range of substances.[5] It is typically supplied as a clear, colorless, and viscous liquid with a slight characteristic odor.[3]
Caption: Chemical Structure of 3-Methyl-1,3-butanediol.
A summary of its key quantitative properties is presented below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 2568-33-4 | [3][7] |
| Molecular Formula | C₅H₁₂O₂ | [4][7][8] |
| Molecular Weight | 104.15 g/mol | [7][8][9] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 203-205 °C | [3][7] |
| Density | 0.976 - 0.98 g/cm³ at 20 °C | [3][7][10] |
| Flash Point | 103 - 116 °C (closed cup) | [11] |
| Refractive Index (n20/D) | 1.442 | [3][7] |
| Water Solubility | Miscible | [4] |
| Vapor Pressure | 2.8 hPa at 25 °C | [10] |
Synthesis and Industrial Production
While specific industrial synthesis routes for 3-Methyl-1,3-butanediol are often proprietary, the most plausible chemical pathway involves the reaction of isobutylene oxide (derived from isobutylene) with water under acidic catalysis, or the hydration of 3-methyl-3-buten-1-ol. A related industrial process for its structural isomer, 1,3-butanediol, involves the hydrogenation of 3-hydroxybutanal, which is formed from the self-condensation of acetaldehyde.[12][13] The production of specialty diols like 3-Methyl-1,3-butanediol is typically carried out in batch or continuous reactors, followed by purification steps such as distillation to achieve high purity grades (e.g., ≥99%).[11][14]
Caption: A plausible synthesis route for 3-Methyl-1,3-butanediol.
Applications in Research and Industry
The dual hydroxyl groups and the branched methyl group give 3-Methyl-1,3-butanediol a unique combination of properties that are leveraged in several fields.
Cosmetics and Personal Care
This is the most well-documented area of application. 3-Methyl-1,3-butanediol, often marketed as Isopentyldiol, is a multifunctional ingredient.[1]
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Humectant and Moisturizer: Its hygroscopic nature allows it to attract and retain moisture from the atmosphere, making it an effective moisturizing agent in skincare products like lotions and serums.[1][5][6]
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Solvent: It is an excellent solvent for many cosmetic ingredients, aiding in the creation of stable and elegant formulations.[1][6]
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Sensory Enhancer: It provides a refreshing, non-sticky feel to formulations, improving the overall user experience.[1][4]
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Antibacterial and Deodorizing Effects: It has been shown to enhance the antibacterial properties of other glycols and alcohols and can act as a deodorizing agent.[1][4]
Its applications span a wide range of products including haircare (shampoos, conditioners), skincare (cleansers, moisturizers), and makeup (foundations, lipsticks).[1]
Pharmaceutical and Drug Development
In the pharmaceutical industry, 3-Methyl-1,3-butanediol serves primarily as a chemical intermediate and a specialized solvent.[5][6] Its low toxicity profile makes it a candidate for use in topical formulations, similar to its structural isomer 1,3-butanediol.[15]
It is crucial to distinguish 3-Methyl-1,3-butanediol from its more extensively studied isomer, 1,3-butanediol (CAS 107-88-0) . 1,3-butanediol is metabolized in the liver to form β-hydroxybutyrate (βHB), the most abundant ketone body.[16][17] This has led to significant research into 1,3-butanediol as a nutritional supplement to induce a state of ketosis, with potential therapeutic applications in epilepsy, neurodegenerative diseases, and metabolic disorders.[17][18] While 3-Methyl-1,3-butanediol is also a diol, its metabolic pathway and potential to form ketone bodies are not as well-characterized and should not be assumed to be identical. However, its properties as a non-irritating solvent and potential vehicle for active pharmaceutical ingredients (APIs) in transdermal or topical delivery systems warrant further investigation by drug development professionals.[15]
Other Industrial Uses
Beyond cosmetics and pharmaceuticals, this diol finds use as:
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A building block for polyester resins and plasticizers.[6]
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A component in the production of polyurethane foams.[6]
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A solvent in paints, coatings, and adhesives.[6]
Analytical and Quality Control Protocol: Gas Chromatography (GC)
Ensuring the purity and identity of 3-Methyl-1,3-butanediol is critical for its application, particularly in pharmaceutical and cosmetic formulations. Gas Chromatography with Flame Ionization Detection (GC-FID) is the standard method for its analysis.[7][9]
Step-by-Step GC-FID Protocol
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Objective: To determine the purity of a 3-Methyl-1,3-butanediol sample.
-
Instrumentation & Consumables:
-
Gas Chromatograph with FID detector.
-
Capillary Column (e.g., DB-WAX or equivalent polar phase, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Solvent: Methanol or Isopropanol, HPLC grade.
-
Reference Standard: 3-Methyl-1,3-butanediol, ≥99.5% purity.
-
Volumetric flasks, pipettes, and autosampler vials.
-
-
Chromatographic Conditions (Typical):
-
Inlet Temperature: 250 °C
-
Injection Volume: 1.0 µL
-
Split Ratio: 50:1
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Detector Temperature (FID): 260 °C
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the solvent to prepare a stock solution (e.g., 1000 µg/mL). Create a series of working standards by dilution if quantitative analysis of impurities is required.
-
Sample Preparation: Accurately weigh and dissolve the test sample in the solvent to the same concentration as the primary standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of 3-Methyl-1,3-butanediol should be ≤ 2.0%.
-
Analysis: Inject the prepared sample solution.
-
Data Processing: Identify the peak for 3-Methyl-1,3-butanediol by comparing its retention time with the standard. Calculate the purity by area percent (Area %).
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
-
Causality and Trustworthiness: This protocol is self-validating. The system suitability test ensures the chromatographic system is performing correctly before sample analysis. The use of a high-purity reference standard ensures accurate peak identification. The specified oven ramp is designed to separate the main component from potential volatile impurities and higher-boiling related substances.
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